molecular formula C9H14N4O B2362873 1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one CAS No. 1250550-94-7

1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one

Cat. No.: B2362873
CAS No.: 1250550-94-7
M. Wt: 194.238
InChI Key: VHLJOSQPXSTCHH-UHFFFAOYSA-N
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Description

1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one (CAS 1247133-22-7) is a synthetic organic compound featuring a molecular framework that combines a 4-aminopyrazole moiety with a pyrrolidin-2-one (gamma-lactam) ring, connected by an ethyl linker. The molecular formula for this compound is C9H14N4O, and it has a molecular weight of 194.24 g/mol. This compound is of significant interest in medicinal and heterocyclic chemistry research due to its privileged structural components. The pyrazole nucleus is a well-documented scaffold in drug discovery, known for its diverse biological activities. Scientific literature indicates that pyrazole derivatives exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antitumor activities . The 4-amino group on the pyrazole ring serves as a versatile handle for further chemical modification, allowing researchers to develop larger compound libraries or create targeted probes. The pyrrolidin-2-one ring is a common feature in various bioactive molecules and natural products, contributing to the compound's overall physicochemical properties and potential for target interaction. The primary research applications for this reagent are as a key building block or intermediate in the synthesis of more complex molecules. It can be utilized to develop novel chemical entities for high-throughput screening campaigns or to optimize lead compounds in structure-activity relationship (SAR) studies. Its structure suggests potential for investigations into enzyme inhibition or receptor modulation, though specific mechanisms of action for this exact molecule would be subject to empirical determination by the researcher. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. Intended Use: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[2-(4-aminopyrazol-1-yl)ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLJOSQPXSTCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Group Reduction Pathway

Initial Nitropyrazole Synthesis

The synthesis begins with the preparation of 1-(2-(4-nitro-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one. A patented method involves coupling (4-nitro-1H-pyrazol-1-yl)acetic acid with pyrrolidin-2-one derivatives under acidic conditions. However, the use of 1-nitropyrazole precursors poses safety risks due to their explosive nature.

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas (5–10 bar) and palladium-on-carbon (Pd/C, 5–10 wt%) in methanol at 50–60°C for 12–24 hours. This step achieves >90% conversion but requires careful control of exothermic reactions.

Table 1: Reduction Conditions and Yields
Catalyst Pressure (bar) Temperature (°C) Yield (%) Purity (%)
Pd/C (5%) 5 50 92 98
Raney Ni 10 60 85 95

Knorr Pyrazole Synthesis Approach

Formation of 1,3-Dielectrophile

A modified Knorr reaction employs 2-hetarylacetonitriles, such as 2-(pyrrolidin-2-one-1-yl)acetonitrile, condensed with 5-methoxy-1-R-3,4-dihydro-2H-pyrrol-1-ium salts to generate 1,3-dielectrophiles. This step occurs in dimethylformamide (DMF) at room temperature, yielding 67–91% intermediate products.

Cyclocondensation with Hydrazines

The dielectrophile reacts with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing dioxane (100°C, 8 hours) to form the pyrazole ring. The reaction is regioselective, favoring 4-amino substitution due to electronic effects.

Key Observation:

Steric hindrance from the ethyl-pyrrolidinone chain minimizes byproducts, achieving 78–85% isolated yield.

Cyclization of Aminoethyl Precursors

Ethylenediamine Coupling

A three-step protocol involves:

  • Mitsunobu Reaction : 4-Amino-1H-pyrazole reacts with 2-hydroxyethylpyrrolidin-2-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 12 hours).
  • Mesylation : Methanesulfonyl chloride (MsCl) in dichloromethane activates the hydroxyl group.
  • Cyclization : Potassium carbonate (K₂CO₃) in acetonitrile (80°C, 6 hours) induces intramolecular N-alkylation.
Table 2: Cyclization Efficiency
Step Reagents Yield (%)
Mitsunobu Reaction DEAD/PPh₃ 75
Mesylation MsCl, Et₃N 92
Cyclization K₂CO₃, MeCN 68

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin is functionalized with Fmoc-protected pyrrolidin-2-one via carbodiimide coupling (EDC/HOBt, DMF, 24 hours). The Fmoc group is removed using 20% piperidine/DMF.

Pyrazole Assembly

4-Nitro-1H-pyrazole-1-acetic acid is coupled to the resin-bound pyrrolidinone using HATU/DIEA in DMF. Subsequent nitro reduction (SnCl₂·2H₂O, HCl) yields the 4-amino derivative.

Advantages:
  • Enables parallel synthesis of analogs (e.g., 3-amino or 5-methyl variants).
  • Average purity >95% after cleavage (TFA/CH₂Cl₂).

Photochemical Rearrangement

UV-Induced Cyclization

A radical-mediated method irradiates 1-(2-(4-nitro-1H-pyrazol-1-yl)vinyl)pyrrolidin-2-one with UV light (254 nm) in benzene. This generates a biradical intermediate that undergoes-hydrogen shift to form the ethyl-linked product.

Challenges:
  • Low yields (32–45%) due to competing decomposition.
  • Requires specialized quartz reactors.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield Range (%) Scalability Safety Concerns
Nitro Reduction 85–92 Industrial H₂ gas flammability
Knorr Synthesis 78–85 Lab-scale DMF toxicity
Cyclization 68–75 Multi-gram MsCl corrosivity
Solid-Phase 70–85 HTP TFA handling
Photochemical 32–45 Microscale UV exposure risks

Optimization Strategies

Solvent Selection

  • DMF Alternatives : Replacing DMF with cyclopentyl methyl ether (CPME) in Knorr reactions reduces toxicity while maintaining yields (82% vs. 85% in DMF).
  • Green Chemistry : Water-ethanol mixtures (4:1 v/v) enable nitro reductions at 70°C with 10% NH₄HCO₂ as H₂ source, eliminating pressurized H₂.

Catalytic Innovations

Bimetallic Pd-Fe catalysts (1 mol%) enhance nitro reduction rates (TOF = 1,200 h⁻¹) compared to monometallic systems (TOF = 400 h⁻¹).

Challenges and Solutions

Regioselectivity in Pyrazole Formation

The 4-amino regioisomer is favored over 3-amino by a 9:1 ratio due to:

  • Electron-donating effects of the pyrrolidinone nitrogen.
  • Steric protection of the 3-position by the ethyl chain.

Purification Difficulties

Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) resolves co-eluting byproducts, improving purity from 88% to 99%.

Chemical Reactions Analysis

1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

Anticancer Activity

Research indicates that derivatives of pyrazole, including 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one, exhibit significant anticancer properties. A study highlighted that various pyrazole derivatives demonstrated cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds synthesized from pyrazole frameworks showed promising activity against human breast cancer cells, with IC50 values indicating effective dose-response relationships .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. Recent studies reported that certain analogs exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac, suggesting their potential as effective anti-inflammatory agents .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. Research indicated that certain pyrazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics in terms of efficacy .

Case Study 1: Anticancer Activity

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their anticancer properties against different cell lines. The results showed that specific compounds had IC50 values in the low micromolar range, indicating potent anticancer effects .

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)5.0
Compound BHeLa (Cervical Cancer)3.5

Case Study 2: Anti-inflammatory Activity

In another investigation, a group of pyrazole analogs was tested for COX inhibition. The study found that the most effective compounds had IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition, surpassing the activity of established inhibitors like celecoxib .

CompoundCOX Inhibition IC50 (µM)
Compound C0.02
Compound D0.03

Mechanism of Action

The mechanism of action of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the pyrrolidinone core, pyrazole substituents, or linker groups. Below is a detailed comparison with key analogs, supported by synthetic and pharmacological data.

Pyrrolidin-2-one Derivatives with Triazine Linkages

Compound A: 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one (CAS: N/A)

  • Structure: Features a triazine ring connected via a methoxy group to a pyrrolidinone core and a 3-methylphenethylamine side chain.
  • Synthesis : Prepared via a multi-step process involving dicyandiamide, methyl 2-chloroacetate, and 1-(3-hydroxy-5-methylphenyl)pyrrolidin-2-one, yielding a white solid (39.5% yield) .

Compound B: 1-(3-((4-Amino-6-((2-fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one (CAS: N/A)

  • Structure : Similar to Compound A but with a 2-fluorophenethyl group.
  • Synthesis : Fluorine substitution improves metabolic stability and membrane permeability. Yield: 42.7% .
  • Key Differences : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in enzyme active sites .

Pyrrolidin-2-one Derivatives with Varied Heterocycles

Compound C: 1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one (CAS: 1179974-27-6)

  • Structure: Replaces pyrrolidinone with imidazolidin-2-one, retaining the ethyl-pyrazole linkage.

Compound D : 1-(2-{4-[2-(Piperidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethyl)pyrrolidin-2-one (CAS: 2877685-77-1)

  • Structure : Incorporates a pyrimidine-piperazine extension on the ethyl linker.
  • Key Differences : The extended aromatic system may enhance CNS penetration, making it suitable for neurological targets .

Functional Analogues with Anti-Alzheimer’s Activity

Compound E : 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one

  • Structure: Benzylated imidazolidinone with a trifluoromethyl group.
  • Pharmacology : Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 12 nM), surpassing donepezil in preclinical models .
  • Key Differences : The trifluoromethyl group increases lipophilicity, improving blood-brain barrier permeability .

Structural and Pharmacological Data Comparison

Parameter Target Compound Compound A Compound B Compound E
Core Structure Pyrrolidin-2-one Pyrrolidin-2-one Pyrrolidin-2-one Imidazolidin-2-one
Key Substituent 4-Amino-pyrazole Triazine Triazine + Fluorine Trifluoromethyl-benzyl
Molecular Weight (g/mol) 196.21 ~550* ~550* ~450*
Synthetic Yield Not reported 39.5% 42.7% 55%*
Biological Activity Building block FFAR1/FFAR4 modulation FFAR1/FFAR4 modulation AChE inhibition

*Estimated from synthetic protocols .

Key Observations

Substituent Effects : Fluorine or triazine groups enhance target engagement but may reduce synthetic yields due to steric and electronic challenges .

Core Modifications: Replacing pyrrolidinone with imidazolidinone (Compound C) or benzylated derivatives (Compound E) shifts pharmacological profiles toward CNS targets .

Synthetic Accessibility : The target compound’s simpler structure (vs. triazine-linked analogs) suggests scalability for high-throughput drug discovery .

Biological Activity

1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one, with the molecular formula C9H14N4O and a molecular weight of 194.24 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-1H-pyrazole with a pyrrolidinone derivative under controlled conditions. The compound can undergo various chemical transformations, including oxidation and substitution reactions, which can modify its biological activity .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. In vitro studies have shown that pyrrolidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, some pyrrolidine alkaloids demonstrated minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Computational analyses suggest that this compound may exhibit more potent inhibitory effects on cancer cell lines compared to traditional chemotherapeutics like doxorubicin . Its mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The biological effects of this compound are thought to arise from its interaction with various molecular targets. Preliminary studies suggest that it may bind to enzymes involved in cell signaling and metabolism, although further research is needed to elucidate these pathways fully .

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyrrolidine derivatives found that this compound exhibited notable antibacterial activity against several pathogenic strains. The results indicated that structural modifications could enhance its bioactivity .

Study on Anticancer Properties

In another investigation focusing on the anticancer properties of pyrazole-based compounds, researchers reported that derivatives similar to this compound showed significant inhibition of tumor growth in preclinical models. The study emphasized the importance of structural features in determining potency against specific cancer types .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Structure Biological Activity
This compoundStructureAntimicrobial, anticancer
1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]imidazolidin-2-oneStructureModerate antimicrobial
Other pyrazole derivativesVariousVariable activity based on substitutions

Q & A

Q. Table 1: Example Reaction Optimization

ParameterCondition RangeImpact on YieldSource
Temperature80–140°C (reflux)Max yield at 120°C
SolventDMF vs. Toluene15% higher in DMF
CatalystPd(PPh₃)₄ vs. None40% yield boost

Basic: Which spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidinone ring and pyrazole substitution (e.g., δ ~2.5 ppm for pyrrolidinone protons) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₀H₁₅N₄O: 207.1234) .
  • FTIR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and amino (N-H ~3400 cm⁻¹) groups .

Advanced: How to resolve discrepancies in NMR data for structural confirmation?

Methodological Answer:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in the ethyl linker) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals; e.g., HSQC correlates carbonyl carbons with adjacent protons .
  • Comparative Analysis : Benchmark against analogs (e.g., 1-methylpyrazole derivatives) to identify shifts caused by steric/electronic effects .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Target kinases or proteases due to the pyrazole’s affinity for ATP-binding pockets .
  • Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced: How to address conflicting bioactivity results across studies?

Methodological Answer:

  • Dose-Response Curves : Confirm activity trends across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
  • Batch Analysis : Compare purity (HPLC ≥95%) and stereochemistry (chiral HPLC) of test samples, as impurities or racemization may skew results .
  • Control Experiments : Include structurally similar inactive analogs (e.g., non-aminopyrazole derivatives) to validate target specificity .

Advanced: How can computational methods predict reactivity or binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using PyMOL or AutoDock; validate with SAR data from analogs .
  • MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories to prioritize synthetic targets .

Basic: What purification techniques are effective for isolating the compound?

Methodological Answer:

  • Recrystallization : Use methanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in DCM) separates polar byproducts .
  • HPLC : Preparative C18 columns for high-purity (>98%) batches required for biological testing .

Basic: How to assess compound stability under storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store at 4°C, 25°C, and 40°C for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV/VIS light (ICH Q1B guidelines) and check for photodegradation products .
  • Lyophilization : For long-term storage, lyophilize and store under argon at -20°C to prevent hydrolysis .

Advanced: How do structural modifications influence SAR in pyrrolidinone-pyrazole hybrids?

Methodological Answer:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) on pyrazole to enhance kinase inhibition .
  • Linker Optimization : Replace ethyl with vinyl or cyclopropyl groups to modulate conformational flexibility and potency .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 30% increase in PBS) for in vivo studies .

Q. Table 2: SAR Trends in Analogs

ModificationBioactivity ChangeSource
4-Amino → 4-NitroLoss of kinase inhibition
Ethyl → Vinyl linker2x higher cytotoxicity
Pyrrolidinone → PiperidoneReduced solubility

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